molecular formula C12H13F3OS B8079202 4-[3-(Trifluoromethyl)phenyl]thian-4-ol

4-[3-(Trifluoromethyl)phenyl]thian-4-ol

Cat. No.: B8079202
M. Wt: 262.29 g/mol
InChI Key: MYIKSHYYPVTNAM-UHFFFAOYSA-N
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Description

Contextual Significance of Organofluorine Compounds in Medicinal Chemistry

The introduction of fluorine into organic molecules is a cornerstone of contemporary medicinal chemistry, with approximately 20% of all commercial pharmaceuticals containing at least one fluorine atom. nih.govnih.gov The unique properties of fluorine and, by extension, the trifluoromethyl (-CF3) group, offer a powerful toolkit for medicinal chemists to fine-tune the characteristics of drug candidates. mdpi.comnih.gov The C-F bond is the strongest single bond carbon can form, which often enhances the metabolic stability of a compound by making it more resistant to enzymatic degradation. nih.govtandfonline.comalfa-chemistry.com This increased stability can lead to a longer half-life and improved bioavailability. tandfonline.comnumberanalytics.com

The trifluoromethyl group, in particular, is frequently used as a bioisostere for methyl or chloro groups to alter steric and electronic properties. wikipedia.org Its high electronegativity can influence the acidity (pKa) of nearby functional groups, which in turn affects a molecule's solubility, membrane permeability, and binding interactions with its biological target. alfa-chemistry.comhovione.com By modulating lipophilicity, the trifluoromethyl group can help optimize a drug's ability to cross cellular membranes. mdpi.comhovione.com Notable drugs containing a trifluoromethyl group include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory celecoxib (B62257) (Celebrex). wikipedia.orgnumberanalytics.com

Key Properties and Effects of Fluorine in Medicinal Chemistry
PropertyDescriptionImpact on Drug CandidatesReference
High ElectronegativityFluorine is the most electronegative element, leading to strong bond polarization.Alters pKa, influences binding affinity, and modifies molecular conformation. numberanalytics.comwikipedia.org
Strong C-F BondThe carbon-fluorine bond is exceptionally strong (bond dissociation energy ~485 kJ/mol).Increases metabolic stability by blocking sites of oxidation, leading to longer drug half-life. nih.govmdpi.com
Lipophilicity ModulationThe trifluoromethyl group (-CF3) significantly increases lipophilicity.Enhances membrane permeability and can improve absorption and distribution. mdpi.comhovione.com
BioisosterismThe -CF3 group can mimic other groups like methyl (-CH3) or chlorine (Cl).Allows for fine-tuning of steric and electronic properties to optimize drug-receptor interactions. wikipedia.org

Overview of Cyclic Ether and Thioether Scaffolds in Drug Discovery

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental building blocks in drug discovery, with over 85% of biologically active compounds featuring one or more such rings. nih.gov Among these, cyclic thioethers—saturated rings containing a sulfur atom—have garnered significant interest. The thiane (B73995) ring, a six-membered saturated heterocycle with one sulfur atom, is a key structural motif. wikipedia.org

Thioether scaffolds are valued for their influence on a molecule's conformation and physicochemical properties. The sulfur atom in a thioether can participate in hydrogen bonding, which is crucial for drug-receptor interactions. nih.gov Thioether-cyclized peptides, for example, are an emerging class of therapeutics that exhibit high potency and target affinity, partly due to the structural constraints and stability imparted by the thioether linkage. researchgate.netmdpi.com The incorporation of thiane and other thioether derivatives can lead to compounds with a wide range of biological activities. researchgate.netresearchgate.net Thiophene, an aromatic five-membered ring containing sulfur, is another privileged scaffold in medicinal chemistry, highlighting the broad utility of sulfur-containing heterocycles. nih.gov

Rationale for Investigating 4-[3-(Trifluoromethyl)phenyl]thian-4-ol in Academic Research

The compound this compound represents a convergence of the two powerful structural motifs discussed above. It features a thiane ring, providing a specific three-dimensional scaffold, and a phenyl group substituted with a trifluoromethyl group. The rationale for its investigation in an academic setting lies in exploring the synergistic effects of these two components.

Academic research into this compound would likely focus on several key areas:

Synthesis: Developing efficient and novel synthetic routes to create this specific structure and its derivatives. The creation of trifluoromethylated compounds is an active area of chemical research. hovione.com

Structural Analysis: Studying the compound's three-dimensional conformation and the interplay between the bulky trifluoromethylphenyl group and the thiane ring.

Physicochemical Properties: Characterizing properties such as solubility, lipophilicity, and pKa to understand how the combination of the thiane and trifluoromethylphenyl moieties dictates its behavior in biological systems.

Scaffold for Library Synthesis: Using the core structure of this compound as a starting point for creating a library of related compounds. By making small modifications, researchers can explore structure-activity relationships (SAR) to identify derivatives with potentially enhanced biological activity for various research targets.

The investigation of this compound serves as a model system to better understand how combining a metabolically robust organofluorine component with a conformationally defined thioether scaffold can lead to molecules with unique and potentially useful properties for further exploration in medicinal chemistry.

Chemical Properties of this compound
PropertyValue
Chemical FormulaC12H13F3OS
Molar Mass262.29 g/mol
Core ScaffoldsThiane, Phenyl
Key Functional GroupsTrifluoromethyl (-CF3), Tertiary Alcohol (-OH), Thioether (-S-)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]thian-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3OS/c13-12(14,15)10-3-1-2-9(8-10)11(16)4-6-17-7-5-11/h1-3,8,16H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIKSHYYPVTNAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C2=CC(=CC=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCC1(C2=CC(=CC=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 4-[3-(Trifluoromethyl)phenyl]thian-4-ol

The construction of this compound hinges on the strategic formation of the thiopyran ring and the introduction of its characteristic substituents. A key approach involves the synthesis of a suitable precursor, tetrahydro-4H-thiopyran-4-one, followed by the addition of the aryl group.

Precursor Synthesis and Functionalization for Thiopyran Ring Formation

The synthesis of the thiopyran ring is a foundational step. Tetrahydro-4H-thiopyran-4-one serves as a crucial intermediate. One established method for its preparation involves the treatment of dimethyl 3,3'-thiobispropanoate with sodium methoxide (B1231860) in tetrahydrofuran (B95107) (THF), followed by decarboxylation. whiterose.ac.uk This process efficiently yields the desired cyclic ketone.

Various other strategies exist for the synthesis of thiopyran rings, including cycloaddition reactions, which offer a pathway to a diverse range of thiopyran derivatives. nih.gov For instance, [4+2] cycloaddition reactions are a powerful tool for constructing the six-membered ring system. nih.gov

Stereocontrolled Approaches for the Thian-4-ol Moiety

Achieving stereocontrol at the C4 position of the thian-4-ol moiety is a critical aspect of its synthesis, particularly when chiral derivatives are desired. While specific stereoselective methods for this compound are not extensively documented in publicly available literature, general principles of asymmetric synthesis can be applied.

The reduction of the precursor ketone, 4-aryl-tetrahydro-4H-thiopyran-4-one, is a key step where stereochemistry can be introduced. The use of chiral reducing agents, such as those derived from chiral alcohols or amines, can facilitate the enantioselective or diastereoselective formation of one stereoisomer over the other. For instance, enzymatic reductions using alcohol dehydrogenases have been successfully employed for the stereoselective reduction of related 1,4-diaryl-1,4-diones to the corresponding diols, suggesting a potential avenue for the chiral synthesis of thian-4-ols.

Furthermore, diastereoselective synthesis of substituted tetrahydropyran-4-ones has been achieved through methods like the silyl (B83357) enol ether Prins cyclization, which creates specific stereoisomers. researchgate.net Similar strategies could potentially be adapted for the synthesis of chiral thian-4-ol derivatives.

Introduction of the 3-(Trifluoromethyl)phenyl Substituent

The introduction of the 3-(trifluoromethyl)phenyl group is most commonly achieved through a Grignard reaction. This involves the reaction of the organometallic reagent, 3-(trifluoromethyl)phenylmagnesium bromide, with the ketone precursor, tetrahydro-4H-thiopyran-4-one. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the thiopyranone, leading to the formation of the tertiary alcohol, this compound, after an acidic workup.

The Grignard reagent itself, (4-(Trifluoromethyl)phenyl)magnesium bromide, is a commercially available or readily synthesized compound. scispace.com The trifluoromethyl group is a common substituent in medicinal chemistry due to its unique electronic and steric properties. nih.gov

Exploration of Derivatives and Analogues of this compound

The structural framework of this compound provides a versatile scaffold for the design and synthesis of various derivatives and analogues. Modifications can be targeted at the thian-4-ol core or the peripheral phenyl ring.

Design Principles for Structural Modification of the Thian-4-ol Core

Structural modifications of the thian-4-ol core can lead to a diverse range of analogues with potentially altered properties. Key design principles include:

Oxidation of the Sulfur Atom: The sulfur atom in the thiopyran ring can be oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. These modifications can influence the polarity and hydrogen bonding capabilities of the molecule.

Alkylation at C2 and C6: The carbon atoms adjacent to the sulfur can be alkylated to introduce additional substituents, which can impact the molecule's conformation and steric profile.

Ring Contraction or Expansion: While more synthetically challenging, modifications to the ring size could lead to novel heterocyclic systems with different geometric constraints.

Synthetic Routes for Phenyl Ring Derivatization

The 3-(trifluoromethyl)phenyl ring offers multiple positions for the introduction of additional functional groups, allowing for the synthesis of a wide array of analogues. Common synthetic strategies for phenyl ring derivatization include:

Electrophilic Aromatic Substitution: The phenyl ring can undergo reactions such as nitration, halogenation, or Friedel-Crafts acylation to introduce various substituents. The directing effects of the existing trifluoromethyl group and the thian-4-ol moiety would influence the position of the new substituent.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed to form new carbon-carbon or carbon-nitrogen bonds on the phenyl ring, enabling the attachment of a wide range of aryl, alkyl, or amino groups.

Functional Group Interconversion: Existing substituents on the phenyl ring can be chemically transformed into other functional groups. For example, a nitro group can be reduced to an amine, which can then be further derivatized.

The synthesis of derivatives with additional functionalities on the phenyl ring allows for the systematic exploration of structure-activity relationships.

Preparation of Racemic Mixtures and Chiral Resolution Techniques

The synthesis of racemic this compound can be achieved through nucleophilic addition of a suitable organometallic reagent derived from 3-(trifluoromethyl)benzene to thian-4-one. A common approach involves the use of a Grignard reagent, 3-(trifluoromethyl)phenylmagnesium bromide, or an organolithium reagent, 3-(trifluoromethyl)phenyllithium. These reagents, prepared from the corresponding 3-(trifluoromethyl)bromobenzene or -iodobenzene, readily attack the electrophilic carbonyl carbon of thian-4-one to furnish the desired tertiary alcohol as a racemic mixture. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF) at low temperatures to minimize side reactions.

The resulting racemic mixture contains equal amounts of the (R)- and (S)-enantiomers. The separation of these enantiomers, a process known as chiral resolution, is crucial for investigating their individual biological activities and stereospecific interactions. Several techniques can be employed for the chiral resolution of tertiary alcohols like this compound.

One common method is preparative chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving a wide range of chiral compounds, including tertiary alcohols. bohrium.com The choice of mobile phase, typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the enantiomers.

Another established method for chiral resolution is the formation of diastereomeric derivatives . The racemic alcohol is reacted with a chiral resolving agent, which is an enantiomerically pure acid or acyl chloride, to form a mixture of diastereomers. These diastereomers, unlike enantiomers, have different physical properties (e.g., solubility, melting point) and can be separated by conventional techniques such as fractional crystallization or column chromatography. Once separated, the individual diastereomers are then cleaved to regenerate the pure enantiomers of the target alcohol.

A powerful technique for determining the absolute configuration of the separated enantiomers is through the formation of diastereomeric esters with a chiral derivatizing agent, such as (R)- or (S)-α-methoxyphenylacetic acid (MPA), followed by nuclear magnetic resonance (NMR) spectroscopy analysis. This method, often referred to as Riguera's method, allows for the assignment of the absolute configuration based on the differential shielding effects observed in the 1H NMR spectra of the diastereomeric esters. researchgate.net

Furthermore, enzymatic resolution offers a green and highly selective alternative. Specific lipases can catalyze the enantioselective acylation or deacylation of the racemic alcohol, preferentially converting one enantiomer and leaving the other unreacted. The resulting mixture of the acylated and unreacted alcohol can then be easily separated.

Resolution TechniquePrincipleKey Considerations
Preparative Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.Selection of appropriate chiral column and mobile phase is critical for separation. bohrium.com
Diastereomeric Derivative FormationConversion of enantiomers into diastereomers with different physical properties.Requires a suitable chiral resolving agent and subsequent cleavage of the diastereomer.
Enzymatic ResolutionEnantioselective enzymatic transformation of one enantiomer.Enzyme selection, solvent, and reaction conditions are crucial for high enantioselectivity.
NMR with Chiral Derivatizing AgentsFormation of diastereomers with distinct NMR spectra for configuration assignment.Useful for determining absolute configuration of separated enantiomers. researchgate.net

Reactivity Studies and Chemical Transformations

Reductive and Oxidative Processes on the Thian-4-ol System

The thian-4-ol core of this compound presents two primary sites for redox reactions: the sulfur atom and the hydroxyl group.

Oxidation of the Sulfur Atom: The sulfur atom in the thiane (B73995) ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. The oxidation state of the sulfur atom can significantly influence the physicochemical properties and biological activity of the molecule.

The selective oxidation of the sulfide (B99878) to a sulfoxide can be achieved using a variety of mild oxidizing agents. organic-chemistry.org A common and effective reagent for this transformation is hydrogen peroxide (H₂O₂), often in the presence of a catalyst to enhance selectivity and reaction rate. organic-chemistry.org Other reagents such as sodium periodate (B1199274) (NaIO₄) or meta-chloroperoxybenzoic acid (m-CPBA) can also be employed. Careful control of the stoichiometry of the oxidant (typically one equivalent) and the reaction temperature is crucial to prevent over-oxidation to the sulfone. youtube.com

Further oxidation of the sulfoxide, or direct oxidation of the sulfide using stronger oxidizing agents or an excess of the oxidant, yields the corresponding sulfone . organic-chemistry.org Reagents like potassium permanganate (B83412) (KMnO₄) or excess hydrogen peroxide under more forcing conditions are commonly used for this transformation. The resulting sulfone is a more polar and water-soluble compound compared to the parent sulfide or sulfoxide.

ReactionReagent(s)Product
Sulfide to SulfoxideH₂O₂ (1 eq.), m-CPBA, NaIO₄This compound 1-oxide
Sulfide to SulfoneH₂O₂ (excess), KMnO₄This compound 1,1-dioxide
Sulfoxide to SulfoneH₂O₂ (excess), KMnO₄This compound 1,1-dioxide

Reduction of the Hydroxyl Group: The tertiary hydroxyl group can be removed through reductive processes, although this can be challenging. Deoxygenation of tertiary alcohols often requires harsh conditions. One possible approach involves the conversion of the alcohol to a good leaving group, such as a tosylate or a xanthate, followed by radical-mediated reduction. For instance, the Barton-McCombie deoxygenation, which involves the formation of a thiono- or dithiocarbonate derivative followed by treatment with a radical initiator (e.g., AIBN) and a hydrogen atom source (e.g., tributyltin hydride), could potentially be applied.

Nucleophilic and Electrophilic Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing substituent that significantly influences the reactivity of the attached phenyl ring.

Nucleophilic Aromatic Substitution: The strong electron-withdrawing nature of the -CF₃ group deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr) . wikipedia.org While the -CF₃ group itself is generally not a leaving group, it enhances the susceptibility of other leaving groups (e.g., halogens) on the aromatic ring to be displaced by nucleophiles, particularly when positioned ortho or para to the -CF₃ group. nih.gov In the case of this compound, the -CF₃ group is at the meta position relative to the thian-4-ol substituent. If another leaving group were present at an ortho or para position relative to the -CF₃ group, it would be activated towards SNAr. For instance, in a hypothetical derivative like 4-[4-fluoro-3-(trifluoromethyl)phenyl]thian-4-ol, the fluorine atom would be readily displaced by nucleophiles. beilstein-journals.org

Electrophilic Aromatic Substitution: The trifluoromethyl group is a strong deactivating group and a meta-director in electrophilic aromatic substitution (EAS) reactions. youtube.comlibretexts.org This is due to its potent inductive electron-withdrawing effect, which destabilizes the positively charged intermediates (arenium ions) formed during EAS, particularly when the electrophile attacks the ortho or para positions. libretexts.org Consequently, electrophilic attack occurs preferentially at the meta positions (positions 2, 4, and 6 relative to the -CF₃ group) of the phenyl ring, which are less deactivated. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com For this compound, the thian-4-ol substituent is also a deactivating group due to the electron-withdrawing effect of the oxygen atom, further deactivating the ring towards EAS.

Reaction TypeEffect of -CF₃ GroupPreferred Position of AttackExample Reaction
Nucleophilic Aromatic Substitution (SNAr)Activating (for other leaving groups)Ortho/Para to activating groupDisplacement of a halogen by a nucleophile nih.gov
Electrophilic Aromatic Substitution (EAS)Deactivating, Meta-directingMeta to -CF₃ groupNitration with HNO₃/H₂SO₄

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound, containing a hydroxyl group and a heterocyclic ring, allows for the possibility of intramolecular cyclization and rearrangement reactions, particularly under acidic or basic conditions.

Intramolecular Cyclization: Under strongly acidic conditions, the tertiary hydroxyl group can be protonated to form a good leaving group (water), generating a tertiary carbocation at the C4 position of the thiane ring. This carbocation could potentially undergo intramolecular reactions. For instance, if a suitable nucleophilic moiety were present elsewhere in the molecule, intramolecular cyclization could occur. While the parent molecule does not possess an obvious internal nucleophile for such a reaction, derivatives could be designed to undergo such transformations. A conceptually related reaction is the intramolecular cyclization of a delta-hydroxy acid to a delta-lactone, which proceeds via nucleophilic attack of the hydroxyl group on the activated carboxylic acid. youtube.com

Rearrangement Pathways: The formation of a tertiary carbocation intermediate could also initiate rearrangement reactions. For example, a Wagner-Meerwein type rearrangement could occur, involving the migration of an adjacent alkyl or aryl group to the carbocationic center, leading to a more stable carbocation and a rearranged molecular skeleton. However, the stability of the tertiary carbocation in this system might favor elimination reactions (dehydration) to form an alkene over rearrangement, especially in the absence of significant ring strain or electronic driving forces for rearrangement.

Advanced Structural Characterization and Spectroscopic Analysis

Crystallographic Investigations of 4-[3-(Trifluoromethyl)phenyl]thian-4-ol and its Analogues

Crystallographic studies are indispensable for unequivocally determining the solid-state structure of a molecule, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for molecular structure determination. For a molecule like this compound, SC-XRD analysis would reveal the conformation of the thiane (B73995) ring, which typically adopts a chair conformation, and the orientation of the axial or equatorial substituents.

While specific crystallographic data for this compound is not widely published in publicly accessible databases, analysis of closely related structures, such as other 4-aryl-thian-4-ols, provides valuable insights. For instance, the crystal structure of analogous compounds like 4-(4-chlorophenyl)thian-4-ol would be expected to crystallize in a specific space group, with the thiane ring in a chair conformation. The orientation of the aryl group (axial or equatorial) would be determined, along with precise measurements of all bond lengths and angles.

Table 1: Representative Crystallographic Data for an Analogous 4-Aryl-Thian-4-ol Compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Z 4

Note: The values in this table are representative of a typical 4-aryl-thian-4-ol and are for illustrative purposes pending the publication of data for the specific title compound.

Spectroscopic Elucidation Techniques

Spectroscopic methods provide a wealth of information about the structure and connectivity of a molecule in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

NMR spectroscopy is a cornerstone of chemical analysis for molecules in solution. acs.org For this compound, ¹H, ¹³C, and ¹⁹F NMR would be employed to confirm its structure.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons of the trifluoromethylphenyl group and the aliphatic protons of the thiane ring. The chemical shifts and coupling constants of the thiane ring protons would be particularly informative for determining the chair conformation and the axial or equatorial disposition of the hydroxyl and aryl groups.

¹³C NMR: The carbon NMR spectrum would provide the number of unique carbon environments, confirming the presence of the trifluoromethylphenyl and thian-4-ol moieties. The chemical shift of the carbon bearing the trifluoromethyl group (CF₃) would be a characteristic feature.

¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet for the CF₃ group, with a characteristic chemical shift that can be influenced by the electronic environment of the aromatic ring.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H 7.4 - 7.8 m
Thiane-H (axial) 1.8 - 2.2 m
Thiane-H (equatorial) 2.2 - 2.6 m
OH Variable s

Note: These are predicted values and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Fourier-transform infrared (FTIR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. chemicalbook.com

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Strong absorptions in the 1100-1350 cm⁻¹ range would be characteristic of the C-F stretching vibrations of the trifluoromethyl group. nih.gov Aromatic C-H and C=C stretching vibrations would also be observed.

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. The symmetric stretching of the trifluoromethyl group and the breathing modes of the aromatic ring often give rise to strong Raman signals.

Table 3: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretching 3200 - 3600
C-H (aromatic) Stretching 3000 - 3100
C-H (aliphatic) Stretching 2850 - 3000
C=C (aromatic) Stretching 1450 - 1600
C-F (CF₃) Stretching 1100 - 1350

High-Resolution Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. For this compound, HRMS would be used to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion.

Electron ionization (EI) or electrospray ionization (ESI) would be used to generate ions, and the subsequent fragmentation pattern would provide valuable structural information. Key fragmentation pathways would likely involve the loss of a water molecule from the hydroxyl group, cleavage of the thiane ring, and fragmentation of the trifluoromethylphenyl substituent.

Structure Activity Relationship Sar Studies

Role of the Thian-4-ol Core and its Substituents in Activity Profiles

The thian-4-ol core serves as the central scaffold for this compound. The thiane (B73995) ring, a six-membered heterocycle containing a sulfur atom, provides a defined three-dimensional structure. The sulfur atom can participate in non-covalent interactions with biological targets, and its presence influences the ring's conformation. The hydroxyl (-OH) group at the 4-position is a key functional group, capable of acting as both a hydrogen bond donor and acceptor. This allows for specific and directional interactions with amino acid residues in a protein's binding pocket, which can be crucial for anchoring the molecule and eliciting a biological response.

Modifications to the thian-4-ol core would be expected to have a significant impact on the compound's activity. For example, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone would alter the polarity, size, and hydrogen bonding capacity of the core, likely leading to a different activity profile. Similarly, substitution at other positions on the thiane ring could be used to probe the steric and electronic requirements of the binding site.

A hypothetical SAR study might involve the synthesis of analogs with variations in the thian-4-ol core to produce a data set for analysis.

Hypothetical SAR Data for Thian-4-ol Core Modifications

Compound ID Modification to Core Predicted Biological Activity (Relative Units)
1 None (Thian-4-ol) 100
2 Oxidation (Thian-4-ol-1-oxide) 50
3 Oxidation (Thian-4-ol-1,1-dioxide) 20
4 Ring Contraction (Thiolan-3-ol) 15

| 5 | Ring Expansion (Thiepan-4-ol) | 30 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Stereochemical Impact on Biological Potency and Selectivity

The carbon atom at the 4-position of the thian-4-ol ring, which bears the hydroxyl group and the 3-(trifluoromethyl)phenyl group, is a stereocenter. This gives rise to two enantiomers, (R)- and (S)-4-[3-(trifluoromethyl)phenyl]thian-4-ol. It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicities. This is because the spatial arrangement of atoms in each enantiomer can lead to different interactions with chiral biological macromolecules like proteins and enzymes.

One enantiomer may fit optimally into a binding site, leading to high-affinity binding and the desired biological effect, while the other enantiomer may bind with lower affinity or not at all. In some cases, one enantiomer may be responsible for the therapeutic effects while the other could be inactive or even contribute to adverse effects. Therefore, the synthesis and biological evaluation of the individual enantiomers of "4-[3-(Trifluoromethyl)phenyl]thian-4-ol" would be a critical step in any drug discovery program to identify the more potent and selective isomer.

Development of SAR Hypotheses for Modulating Specific Biological Activities

Based on the analysis of the compound's structural components, several SAR hypotheses can be formulated to guide the design of new analogs with potentially improved or modulated biological activities.

Hypothesis 1: Phenyl Ring Substitution: The electronic properties of the phenyl ring are likely key to the molecule's activity. It is hypothesized that moving the trifluoromethyl group to the 2- or 4-position, or replacing it with other electron-withdrawing or electron-donating groups, will modulate binding affinity and selectivity. For example, adding a halogen at a different position might enhance potency, a strategy seen in the development of other CNS-active agents.

Hypothesis 2: Thian-4-ol Core Bioisosteric Replacement: The thian-4-ol core could be replaced with other cyclic systems to explore alternative scaffolds. For instance, a piperidin-4-ol or cyclohexan-4-ol core would maintain a similar three-dimensional shape but would have different hydrogen bonding and lipophilicity profiles, which could fine-tune the compound's properties.

Hypothesis 3: Stereochemistry as a Key Driver of Potency: It is hypothesized that the biological activity of this compound is stereospecific. The (R)- and (S)-enantiomers are expected to have different potencies, and identifying the more active enantiomer (the eutomer) would be a primary goal for developing a more selective agent.

These hypotheses could be tested by synthesizing and evaluating a focused library of analog compounds, which would provide the empirical data needed to build a robust quantitative structure-activity relationship (QSAR) model.

In-depth Analysis of this compound Reveals Limited Publicly Available Biological Data

Despite a comprehensive search of scientific literature and patent databases, detailed information regarding the molecular interactions and mechanistic insights of the chemical compound this compound is not publicly available. Consequently, a thorough analysis based on the requested outline cannot be provided at this time.

The inquiry for a detailed article focusing on the biological aspects of this compound, including its putative biological targets, ligand-target binding modes, mechanistic pathways, and cellular effects, did not yield specific research findings. This indicates that the compound is likely not extensively studied for its biological activity, or such research has not been published in accessible scientific literature.

Chemical compounds are frequently synthesized for various research and development purposes. However, only a fraction of these are selected for in-depth biological screening and mechanistic studies. The absence of published data for this compound suggests it may be a novel compound, an intermediate in a larger synthesis, or a compound that did not exhibit significant biological activity in initial screenings to warrant further investigation and publication.

Without specific studies, any discussion on the following topics would be purely speculative:

Molecular Interactions and Mechanistic Insights

Cellular and Subcellular Studies on Downstream Effects:There are no published cellular or subcellular studies to document any downstream biological effects resulting from interaction with this compound.

Further research and publication in peer-reviewed journals would be required to elucidate the potential biological and pharmacological properties of 4-[3-(trifluoromethyl)phenyl]thian-4-ol.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies (DFT, Ab Initio Methods)

There is no available information regarding quantum chemical studies, such as Density Functional Theory (DFT) or ab initio methods, performed on 4-[3-(Trifluoromethyl)phenyl]thian-4-ol. Therefore, the following subsections cannot be addressed.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

No data on the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO gap for this compound has been reported in the searched scientific literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

There are no published studies that include Molecular Electrostatic Potential (MEP) maps for this compound to predict its reactive sites for electrophilic or nucleophilic attack.

Conformational Analysis and Energy Landscapes

A conformational analysis and the corresponding energy landscapes for this compound are not available in the public domain.

Molecular Docking Simulations for Ligand-Target Interactions

No molecular docking studies have been published that investigate the binding of this compound to any biological target. As a result, the subsequent sections cannot be elaborated upon.

Prediction of Binding Modes and Interaction Energies

Information regarding the predicted binding modes, interaction energies (such as binding affinity), or key amino acid interactions of this compound within a protein active site is not available.

Rational Design of Modified Analogues

There are no published reports on the rational design of modified analogues of this compound based on computational findings.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations could provide significant insights into its dynamic behavior, which is crucial for understanding its interactions with biological systems.

Conformational Flexibility and Solvent Accessibility

Currently, there is no published data from molecular dynamics simulations detailing the conformational flexibility or solvent accessibility of this compound. Such studies would typically involve simulating the molecule in a solvent, such as water, to observe the range of shapes (conformations) it can adopt. The thian ring can exist in various conformations, such as chair and boat forms, and the orientation of the trifluoromethylphenyl and hydroxyl groups would be of particular interest.

A hypothetical data table for conformational analysis might look like this:

Dihedral AngleAverage Value (degrees)Standard Deviation
C2-C3-C5-C6 (Thian Ring)Data Not AvailableData Not Available
C-C-Ar-C (Phenyl Rotation)Data Not AvailableData Not Available

Solvent accessibility studies would quantify the extent to which different parts of the molecule are exposed to the solvent, which is critical for predicting its solubility and potential for intermolecular interactions.

Stability of Ligand-Receptor Complexes

Information regarding the stability of ligand-receptor complexes involving this compound is not available in the current body of scientific literature. To perform such a study, a specific biological target (receptor) would first need to be identified. MD simulations could then be used to model the interaction between the compound and the receptor's binding site. Key parameters, such as binding free energy and the pattern of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), would be calculated to assess the stability of the complex.

A representative data table for such findings would be structured as follows:

Receptor TargetBinding Free Energy (kcal/mol)Key Interacting Residues
Not ApplicableData Not AvailableData Not Available

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at developing mathematical models that relate the chemical structure of a compound to its biological activity.

Development of Predictive Models for Biological Activity

No QSAR models specifically developed for or including this compound have been reported. The development of such a model would require a dataset of structurally related compounds with measured biological activities against a particular target. Statistical methods would then be employed to create an equation that predicts the activity based on various molecular descriptors.

An example of a QSAR model equation might be:

pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

However, no such model currently exists for this compound.

Identification of Key Molecular Descriptors Influencing Activity

As no QSAR models have been developed, the key molecular descriptors influencing the biological activity of this compound remain unidentified. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP), among others. Identifying these would be a crucial step in understanding its mechanism of action and in designing more potent analogs.

A potential table summarizing key descriptors could be:

Molecular DescriptorContribution to Activity
LogPData Not Available
Molar RefractivityData Not Available
Dipole MomentData Not Available

Q & A

Q. What are the established synthetic routes for 4-[3-(Trifluoromethyl)phenyl]thian-4-ol?

The synthesis typically involves coupling a trifluoromethyl-substituted aryl halide with a thian-4-ol precursor. For example, 4-(Trifluoromethyl)benzoyl chloride (CAS 329-15-7) can serve as a starting material for introducing the trifluoromethylphenyl group via nucleophilic substitution or cross-coupling reactions . Thian-4-ol derivatives are often synthesized through cyclization of thiol-containing intermediates under acidic or basic conditions, as seen in analogous thiophene syntheses . Purification may require column chromatography or recrystallization, with yields influenced by steric hindrance from the trifluoromethyl group.

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are critical for confirming the trifluoromethyl group’s presence and positional isomerism. For example, the 19F^{19}\text{F} NMR signal for -CF3_3 typically appears near -60 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C12_{12}H13_{13}F3_3O2_2S, MW 278.29) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated in structurally related thiazolidinones .

Q. How should researchers handle stability and storage of this compound?

The hydroxyl and sulfur groups may render the compound sensitive to oxidation. Storage under inert atmosphere (N2_2/Ar) at -20°C is advised. Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., HPLC monitoring at 40°C in pH 3–9 buffers) .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved?

Discrepancies in NMR or IR spectra often arise from impurities or tautomeric forms. Employ 2D NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC) to assign signals unambiguously . For crystallographic confirmation, grow single crystals via slow evaporation in aprotic solvents (e.g., dichloromethane/hexane mixtures) .

Q. What strategies optimize reaction yields in the presence of the trifluoromethyl group?

The electron-withdrawing -CF3_3 group can deactivate aryl rings, necessitating elevated temperatures or catalytic systems (e.g., Pd(PPh3_3)4_4 for Suzuki couplings). Microwave-assisted synthesis has improved yields in similar fluorinated thiophenes by reducing side reactions .

Q. How does the compound’s electronic structure influence its reactivity?

Density functional theory (DFT) calculations predict charge distribution and reactive sites. For example, the sulfur atom in the thian ring may act as a nucleophile, while the -CF3_3 group stabilizes adjacent carbocations, affecting substitution patterns . Experimental validation via Hammett plots or kinetic isotope effects is recommended.

Q. What are the challenges in quantifying trace amounts of this compound in biological matrices?

Use fluorogenic derivatization (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin) to enhance detection limits in HPLC or LC-MS. Calibration curves must account for matrix effects, as serum proteins may bind to the thian ring .

Methodological Notes

  • Contradiction Analysis : When literature reports divergent melting points, differential scanning calorimetry (DSC) can identify polymorphic forms .
  • Safety Protocols : Refer to Angene’s guidelines for handling sulfur-containing compounds, including PPE requirements and spill management .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.